SARS‑CoV‑2 3CL Protease Inhibition: 8‑Fold Potency Drop Relative to the Lead S‑Heteroaryl Ester
Ethyl (3-pyridinylmethyl)dithiocarbamate (compound 1B in the study) inhibits the SARS‑CoV‑2 3CL protease with an IC₅₀ of 0.178 µM in the absence of glutathione. This is 8.5‑fold weaker than the parent compound 1 (S‑(5‑methylimidazo[1,2‑a]pyridin‑2‑yl)methyl ester), which achieves an IC₅₀ of 0.021 µM under the same conditions. The data come from a direct head‑to‑head biochemical assay comparing all four dithiocarbamate/thiocarbamate analogs [1].
| Evidence Dimension | Inhibition of recombinant SARS‑CoV‑2 3CL protease |
|---|---|
| Target Compound Data | IC₅₀ = 0.178 µM (pIC₅₀ = 6.75 ± 0.63) – compound 1B (ethyl ester) |
| Comparator Or Baseline | IC₅₀ = 0.021 µM (pIC₅₀ = 7.67 ± 0.30) – compound 1 (S‑(5‑methylimidazo[1,2‑a]pyridin‑2‑yl)methyl ester) |
| Quantified Difference | 8.5‑fold lower potency for the ethyl ester |
| Conditions | Enzyme pre‑incubated 1 h with inhibitor; reaction started by substrate addition; no glutathione; IC₅₀ from non‑linear regression of initial rates; n ≥ 3 |
Why This Matters
Procurement of the correct S‑alkyl ester is critical because even an 8‑fold potency difference can determine whether a compound is classified as a hit or inactive in antiviral screening cascades.
- [1] Brier, L., et al. Eur. J. Med. Chem., 2023, 250, 115186 (Table 1; compound 1B vs. 1). View Source
